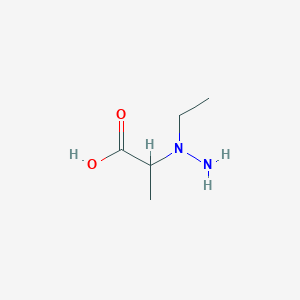
2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol is a chemical compound that features both a nitroimidazole and an epoxide group. Compounds containing nitroimidazole are often studied for their potential applications in medicine, particularly in the treatment of infections and cancer. The epoxide group is known for its reactivity, making this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol typically involves the reaction of a nitroimidazole derivative with an epoxide precursor. One common method might include the nucleophilic substitution of an epoxide with a nitroimidazole under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The epoxide ring can undergo nucleophilic substitution, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution of the epoxide could produce a variety of substituted alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties, particularly due to the presence of the nitroimidazole group.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol would depend on its specific application. In a biological context, the nitroimidazole group can undergo bioreduction to form reactive intermediates that damage DNA, making it useful in antimicrobial and anticancer therapies. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal medication.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Epoxides: Various epoxide-containing compounds are used in chemical synthesis and industry.
Uniqueness
2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol is unique due to the combination of a nitroimidazole and an epoxide group within the same molecule
Propriétés
Numéro CAS |
88876-98-6 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-(2-nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H9N3O4/c11-5(6-4-14-6)3-9-2-1-8-7(9)10(12)13/h1-2,5-6,11H,3-4H2 |
Clé InChI |
ZCYGGQNUISTTBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(CN2C=CN=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)


![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)




![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)




